DMIPSCl is a synthetic compound not found naturally. It holds significance in scientific research due to its reactivity as a chlorinated organosilane. These properties make it a valuable intermediate for the synthesis of various organosilicon compounds with diverse applications in materials science, organic chemistry, and medicinal chemistry [].
DMIPSCl possesses a central silicon (Si) atom bonded to a chlorine (Cl) atom and a three-carbon isopropyl group [(CH3)2CH-]. The remaining two Si bonds are occupied by methyl (CH3) groups, resulting in a tetrahedral geometry around the silicon center [, ]. This structure allows for interesting reactivity patterns due to the presence of the easily displaceable chlorine atom and the steric hindrance caused by the bulky isopropyl group.
DMIPSCl can be synthesized by the reaction of trimethylchlorosilane (TMSCl) with isopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) [].
(CH3)3SiCl + CH2=C(CH3)2 -> [(CH3)2CHSi(CH3)2]Cl (DMIPSCl)
DMIPSCl's reactivity revolves around the Si-Cl bond. It readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile (Nu). Common examples include:
Due to the presence of the Si-C bond, DMIPSCl can participate in hydrosilylation reactions with unsaturated compounds under suitable conditions.
DMIPSCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with targeted biological activities.
DMIPSCl is a flammable liquid and a skin and eye irritant []. It can react violently with water, releasing hydrochloric acid fumes. Exposure can cause respiratory irritation.
CDMIS can serve as a precursor for the introduction of the dimethylsilyl (SiMe2) group into organic molecules. This functional group can be useful in protecting reactive functional groups during organic synthesis or modifying the reactivity of a molecule PubChem: .
CDMIS can be a starting material for the synthesis of more complex organosilicon compounds, such as silylated polymers or silicon-containing pharmaceuticals ScienceDirect.
CDMIS can be used as a coupling agent to modify the surface properties of materials, such as adhesion or wettability Wiley Online Library.
Flammable;Corrosive